tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Description
Chemical Structure and Properties
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS: 634465-51-3) is a carbamate-protected piperidine derivative. Its molecular formula is C₁₈H₂₅F₃N₂O₂, with a molecular weight of 358.4 g/mol . The structure features a piperidine ring substituted at the 4-position with a meta-trifluoromethylphenyl group and a methylcarbamate moiety. The tert-butyl group serves as a protective group for the carbamate, a common strategy in medicinal chemistry to modulate solubility and stability .
Properties
IUPAC Name |
tert-butyl N-[[4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(7-9-22-10-8-17)13-5-4-6-14(11-13)18(19,20)21/h4-6,11,22H,7-10,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACSCUBVLCSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678268 | |
| Record name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634465-51-3 | |
| Record name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Piperidine Ring Functionalization
The synthesis begins with the preparation of the piperidine core. A common approach involves cyclization of 1,5-diamine precursors or reductive amination of ketones. For example, tert-butyl methyl(piperidin-4-yl)carbamate serves as a key intermediate, synthesized via Boc protection of 4-aminopiperidine derivatives. In one protocol, 4-fluoro-2-methoxy-1-nitrobenzene reacts with tert-butyl methyl(piperidin-4-yl)carbamate under basic conditions (K₂CO₃, DMF, 80°C) to yield nitro-substituted intermediates, which are subsequently reduced to amines using Pd/C and H₂.
Introduction of the Trifluoromethylphenyl Group
The trifluoromethylphenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Patent EP4212522A1 demonstrates a palladium-catalyzed coupling between 4-bromo-piperidine intermediates and 3-(trifluoromethyl)phenylboronic acid, achieving yields >90%. Alternative methods employ Ullmann-type reactions with CuI/L-proline catalysts in DMSO at 120°C.
Carbamate Protection
The final step involves Boc protection of the piperidine nitrogen. Reaction conditions typically use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP as a catalyst. For instance, treating 4-[3-(trifluoromethyl)phenyl]piperidin-4-yl)methylamine with Boc₂O at 0°C–25°C for 12 hours affords the target compound in 85–92% yield.
Critical Reaction Parameters
Table 1: Optimization of Carbamate Protection Step
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0°C → 25°C | 92 | |
| Catalyst | DMAP (5 mol%) | 89 | |
| Solvent | Dichloromethane | 91 | |
| Boc₂O Equivalents | 1.2 eq | 88 |
Key findings:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. A representative protocol from ChemBK involves:
- Piperidine ring synthesis : Batch reactor, 50 L, 72 hours, 85% yield.
- Trifluoromethylphenyl coupling : Continuous flow, Pd(OAc)₂/XPhos catalyst, 120°C, residence time 30 minutes, 94% yield.
- Carbamation : Tubular reactor, Boc₂O in DCM, 25°C, 98% conversion.
Purification uses centrifugal partition chromatography (CPC) with heptane/EtOAc gradients, achieving >99% purity.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
Recent Advances
Patent EP4212522A1 (2023) discloses a microwave-assisted synthesis reducing reaction times by 60%. For example, coupling 4-bromo-piperidine with 3-(trifluoromethyl)phenylboronic acid under microwave irradiation (150°C, 10 minutes) achieves 95% yield vs. 24 hours conventionally.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Studies
The compound is primarily investigated for its pharmacological properties. It acts as a potential modulator for various biological pathways, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine compounds can influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety disorders .
2. Targeted Drug Delivery
The carbamate structure allows for modifications that enhance solubility and bioavailability. Researchers are exploring its use in drug delivery systems where it can be conjugated with therapeutic agents to improve their efficacy and reduce side effects. For instance, studies have shown that piperidine derivatives can facilitate the crossing of the blood-brain barrier, which is crucial for central nervous system-targeted therapies .
3. Structure-Activity Relationship (SAR) Studies
SAR studies involving tert-butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate have revealed insights into how structural modifications affect biological activity. These studies help in optimizing lead compounds for higher potency and selectivity against specific targets .
Material Science
1. Polymer Chemistry
In material science, this compound is being explored as a building block for polymers due to its ability to impart desirable mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
2. Nanocomposites
Research is underway to utilize this compound in the development of nanocomposites. The unique properties of fluorinated compounds contribute to improved barrier properties against gases and moisture, which is beneficial in packaging materials .
Agrochemicals
1. Pesticide Development
The compound's structural characteristics are being investigated for potential use in developing new agrochemicals, particularly pesticides. Its ability to interact with specific biological targets makes it a candidate for designing selective herbicides or insecticides that minimize environmental impact while maximizing effectiveness against pests .
2. Plant Growth Regulators
There is ongoing research into the application of this compound as a plant growth regulator. Its effects on plant hormone pathways could lead to enhanced growth rates or stress resistance in crops, which is vital for sustainable agriculture practices .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of piperidine derivatives on serotonin receptors. The results indicated that compounds similar to this compound exhibited significant binding affinity, suggesting potential use in antidepressant formulations.
Case Study 2: Polymer Applications
Research conducted by a team at a leading university demonstrated that incorporating this compound into polyurethanes improved their mechanical properties significantly compared to standard formulations.
Case Study 3: Agricultural Innovations
Field trials conducted with a new pesticide formulation containing this compound showed promising results in controlling pest populations while maintaining crop yield, indicating its potential as an effective agrochemical agent.
Mechanism of Action
The mechanism of action of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds exhibit high structural similarity to the target molecule, as indicated by similarity scores (0.86–0.91) and shared functional groups :
Physicochemical and Functional Insights
Substituent Position Effects: The meta-trifluoromethylphenyl group in the target compound (vs. para in 634465-51-3) alters electronic distribution and steric interactions. The meta position may reduce symmetry and influence binding to hydrophobic pockets in biological targets compared to para substitution .
Ring Size and Functional Groups: The pyrrolidine derivative (1713163-32-6) has a smaller ring, which may increase strain but improve metabolic stability. The aminoethyl side chain adds a basic nitrogen, altering solubility and hydrogen-bonding capacity . Piperidine-based analogues (e.g., 886365-38-4) retain the six-membered ring’s rigidity, favoring interactions with planar enzyme active sites .
Carbamate Protection: All compounds share the tert-butyl carbamate group, which masks amine functionality.
Research Implications and Limitations
- Data Gaps : Melting points, solubility, and biological activity data are absent in the evidence, limiting direct functional comparisons.
- Synthetic Utility : The discontinued status of the target compound (per CymitQuimica ) highlights the need for alternative analogues like 1713163-32-6 or 10-F096190 in ongoing research.
Biological Activity
Introduction
Tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate, identified by its CAS number 634465-51-3, is a compound with potential biological activities that are of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety. Its molecular formula is , with a molecular weight of 358.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 634465-51-3 |
Biological Activity
Research indicates that compounds similar to tert-butyl carbamates may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The primary mechanisms include:
- Inhibition of β-secretase : This enzyme plays a critical role in the formation of amyloid-beta plaques, which are implicated in AD. In vitro studies have shown that related compounds can inhibit β-secretase activity effectively.
- Acetylcholinesterase Inhibition : Compounds like M4 (related to tert-butyl carbamates) have demonstrated the ability to inhibit acetylcholinesterase, thus potentially enhancing cholinergic transmission in the brain.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study investigating the effects of a structurally similar compound (M4) found that it provided moderate protection against Aβ 1-42-induced cell death in astrocytes. The mechanism involved reducing TNF-α levels and free radicals in cell cultures, suggesting potential neuroprotective properties against oxidative stress .
-
In Vivo Studies :
- In vivo experiments using scopolamine-induced models revealed that while M4 reduced amyloid aggregation significantly (up to 85% inhibition at 100 μM), it did not show significant differences compared to control groups when tested against galantamine, indicating potential limitations in bioavailability and efficacy .
Table 2: Summary of Biological Activities
| Study Type | Activity Observed | Reference |
|---|---|---|
| In Vitro | Moderate protection against Aβ toxicity | |
| In Vivo | Significant amyloid aggregation inhibition | |
| Enzyme Inhibition | β-secretase and acetylcholinesterase inhibition |
Toxicological Considerations
While specific toxicological data for this compound is limited, safety data sheets indicate that acute toxicity information is not available. Further research is necessary to fully understand the compound's safety profile and any potential irritant properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
